molecular formula C8H9ClN2O2 B1428096 2-(4-Chloro-2-nitrophenyl)ethan-1-amine CAS No. 807640-64-8

2-(4-Chloro-2-nitrophenyl)ethan-1-amine

Cat. No. B1428096
M. Wt: 200.62 g/mol
InChI Key: CJQZOISWBWFQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the biosynthesis of cinnamylamine, an aromatic compound derived from l-phenylalanine, has been achieved using a combinatorial metabolic engineering strategy . The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum was used to convert cinnamaldehyde to cinnamylamine . The yield of cinnamylamine in engineered E. coli reached 523.15 mg/L .


Chemical Reactions Analysis

The substrate cinnamaldehyde and 2-(4-nitrophenyl)ethan-1-amine hydrochloride undergo transamination under the action of ω-transaminase to form an imine, and its tautomer produces a red precipitate .

Scientific Research Applications

  • Synthesis of Aminobenzo[b]thiophenes : A study by Androsov et al. (2010) in the journal 'Tetrahedron' discussed a method for synthesizing 3-aminobenzo[b]thiophenes, starting from a compound similar to 2-(4-Chloro-2-nitrophenyl)ethan-1-amine (Androsov et al., 2010).

  • Photoreagents for Protein Crosslinking : Jelenc et al. (1978) in 'Proceedings of the National Academy of Sciences' described the use of 4-nitrophenyl ethers, which are structurally related to 2-(4-Chloro-2-nitrophenyl)ethan-1-amine, as photoreagents for protein crosslinking and affinity labeling (Jelenc et al., 1978).

  • Graphene-based Catalysts for Nitro Compound Reduction : Nasrollahzadeh et al. (2020) reviewed the reduction of nitro compounds to amines using graphene-based catalysts in 'Molecular Catalysis'. This process is relevant for compounds like 2-(4-Chloro-2-nitrophenyl)ethan-1-amine (Nasrollahzadeh et al., 2020).

  • Kinetics and Mechanisms of Reactions with Amines : Studies have investigated the kinetics and mechanisms of reactions involving compounds structurally related to 2-(4-Chloro-2-nitrophenyl)ethan-1-amine. For example, Castro et al. (2001) in 'The Journal of Organic Chemistry' examined the reactions of similar compounds with alicyclic amines (Castro et al., 2001).

  • Chemotherapy of Schistosomiasis : Collins and Davis (1966) in 'Journal of the Chemical Society' discussed the conversion of p-nitrophenol derivatives, similar to 2-(4-Chloro-2-nitrophenyl)ethan-1-amine, into amines for potential use as schistosomicides (Collins & Davis, 1966).

properties

IUPAC Name

2-(4-chloro-2-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQZOISWBWFQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-nitrophenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-nitrophenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-2-nitrophenyl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(4-Chloro-2-nitrophenyl)ethan-1-amine
Reactant of Route 4
2-(4-Chloro-2-nitrophenyl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(4-Chloro-2-nitrophenyl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(4-Chloro-2-nitrophenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.